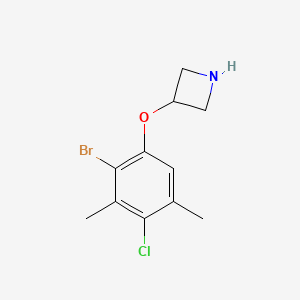
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Descripción general
Descripción
“3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine” is a chemical compound with the CAS number 1220027-00-8 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula for “3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine” is C11H13BrClNO . The molecular weight is 290.58 g/mol .Physical And Chemical Properties Analysis
The compound “3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine” should be stored sealed in dry conditions at 2-8°C . Other physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación
Environmental Monitoring
This compound is utilized in the quantification of carbamate pesticides in water samples. The method involves solid phase microextraction combined with gas chromatography-triple quadrupole mass spectrometry . This application is crucial for ensuring the safety of drinking water and monitoring environmental pollution.
Analytical Chemistry
In analytical chemistry, 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine is used during the LC-MS-MS analysis of N-methyl carbamate pesticide residues in vegetables and grains . This helps in ensuring food safety and compliance with regulatory standards.
Disinfection and Sanitation
Although not directly related to the exact compound , a structurally similar compound, 4-Chloro-3,5-dimethylphenol , is widely used in hospitals and households for disinfection and sanitation purposes . It’s plausible that the azetidine derivative could be explored for similar antimicrobial properties.
Biopharma Production
The azetidine derivative may find applications in biopharma production, where it could be involved in the synthesis of pharmaceuticals or as a reagent in the development of new drugs . Its role could be pivotal in the creation of medications with improved efficacy.
Controlled Environment
In controlled environment settings, such as laboratories and production facilities, this compound could be used in maintaining sterile conditions or in the research of new materials for controlled environment solutions .
Advanced Battery Science and Technology
The compound’s unique structure might make it a candidate for research in advanced battery science and technology. It could be involved in the development of new materials that improve battery life and performance .
Mecanismo De Acción
The mechanism of action for “3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine” is not specified in the search results. It’s important to note that this compound is intended for research use only.
Propiedades
IUPAC Name |
3-(2-bromo-4-chloro-3,5-dimethylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-6-3-9(15-8-4-14-5-8)10(12)7(2)11(6)13/h3,8,14H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCATXYVMOLAKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)


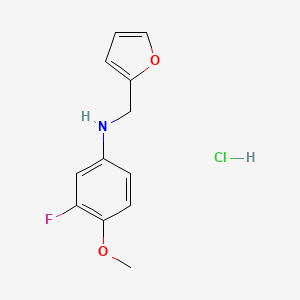

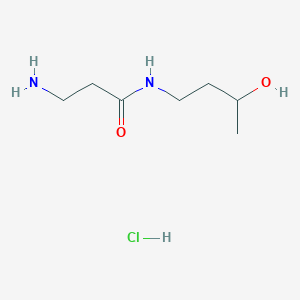
![2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1441574.png)

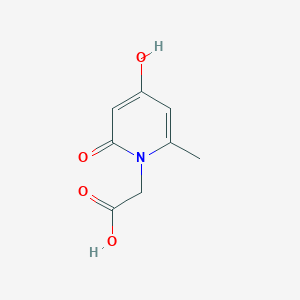
![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)
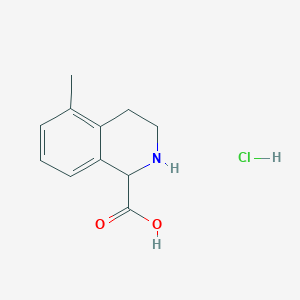

![[(2R,3R,4R,6R)-3-Acetyloxy-2-methyl-6-(2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl)oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B1441586.png)